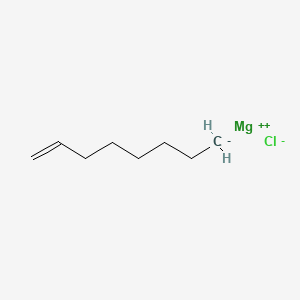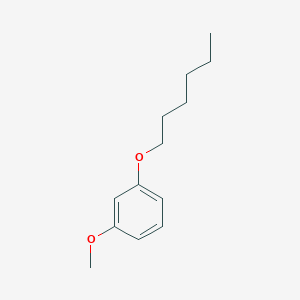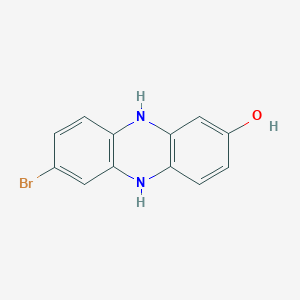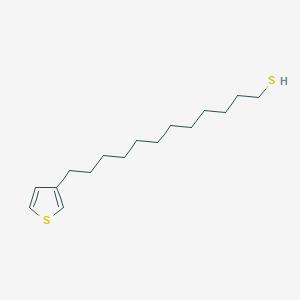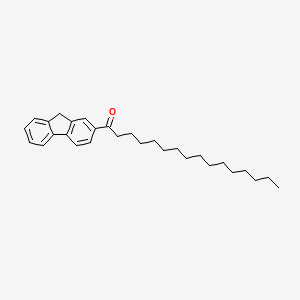
1-(9H-Fluoren-2-YL)hexadecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-Fluoren-2-YL)hexadecan-1-one is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons that consist of a fluorene core, which is a tricyclic structure with two benzene rings fused to a central cyclopentane ring. This compound is characterized by the presence of a hexadecanone chain attached to the fluorene core at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-2-YL)hexadecan-1-one typically involves the reaction of 9H-fluorene with a hexadecanone derivative. One common method is the Friedel-Crafts acylation reaction, where 9H-fluorene is reacted with hexadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions
1-(9H-Fluoren-2-YL)hexadecan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives of the hexadecanone chain.
Substitution: Halogenated, nitrated, or alkylated fluorenes.
科学的研究の応用
1-(9H-Fluoren-2-YL)hexadecan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various fluorene-based compounds and polymers.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
作用機序
The mechanism of action of 1-(9H-Fluoren-2-YL)hexadecan-1-one depends on its specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, binding to specific proteins or nucleic acids. The fluorene core can also participate in π-π stacking interactions, which can influence its binding affinity and specificity . The hexadecanone chain may enhance the compound’s solubility and membrane permeability, facilitating its cellular uptake and distribution .
類似化合物との比較
1-(9H-Fluoren-2-YL)hexadecan-1-one can be compared with other fluorenes and their derivatives, such as:
2-(9H-Fluoren-2-YL)ethyl acetate: Similar in structure but with an ethyl acetate group instead of a hexadecanone chain.
9H-Fluoren-2-ylmethanol: Contains a hydroxymethyl group instead of a hexadecanone chain.
2-(9H-Fluoren-2-YL)benzoic acid: Features a benzoic acid group instead of a hexadecanone chain.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly in solution .
特性
CAS番号 |
391879-29-1 |
|---|---|
分子式 |
C29H40O |
分子量 |
404.6 g/mol |
IUPAC名 |
1-(9H-fluoren-2-yl)hexadecan-1-one |
InChI |
InChI=1S/C29H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(30)25-20-21-28-26(23-25)22-24-17-15-16-18-27(24)28/h15-18,20-21,23H,2-14,19,22H2,1H3 |
InChIキー |
FOAOIJPFUKAEET-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


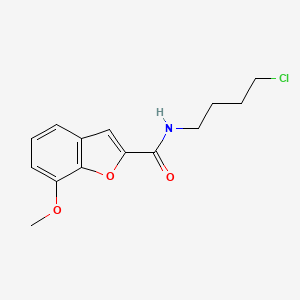
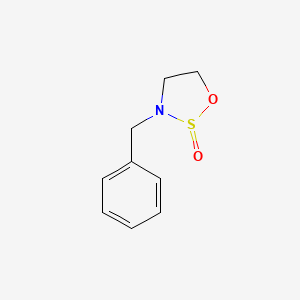
![1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]-](/img/structure/B14239494.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)
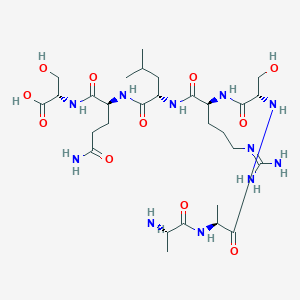
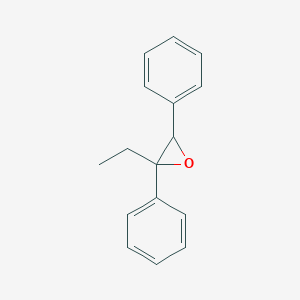
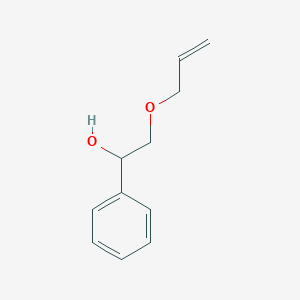
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
